molecular formula C10H14O5 B13809224 (1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B13809224
M. Wt: 214.21 g/mol
InChI Key: LOIACBOKCRBDOQ-OBDNUKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylendothall undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+

InChI Key

LOIACBOKCRBDOQ-OBDNUKKESA-N

Isomeric SMILES

C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C

Canonical SMILES

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C

Origin of Product

United States

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